molecular formula C14H12N2O2S2 B2925710 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2380042-62-4

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2925710
CAS No.: 2380042-62-4
M. Wt: 304.38
InChI Key: NSKUNCGXBHRDSR-UHFFFAOYSA-N
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Description

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a urea derivative featuring a thiophene ring and a furan-containing thiophenylmethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its heterocyclic motifs: the thiophene and furan rings, which are known to enhance pharmacokinetic properties such as bioavailability and metabolic stability .

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-6-19-13)15-8-11-7-10(9-20-11)12-3-1-5-18-12/h1-7,9H,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKUNCGXBHRDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea typically involves the condensation of furan and thiophene derivatives. One common method includes the use of thiophene-2-carboxaldehyde and furan-2-carboxaldehyde as starting materials. These aldehydes undergo a condensation reaction with thiophene-2-ylmethylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
1-(2H-1,3-Benzodioxol-5-yl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea C₁₇H₁₄N₂O₄S 342.37 Benzodioxol, furan-thiophene methyl N/A
1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea C₁₅H₁₄N₂O₃S₂ 334.40 Furan, thiophene, hydroxyethyl N/A
1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU6) C₁₅H₉N₄OS₂ 325.39 Cyanophenyl, thiophenylthiazole 199–201
1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU8) C₁₄H₉N₄O₃S₂ 361.38 Nitrophenyl, thiophenylthiazole 275–277
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one C₁₅H₁₁N₃O₂S₂ 337.40 Methoxybenzothiazole, thiophene, enone N/A

Key Observations :

  • Substituent Impact on Melting Points : Thiophenylthiazole-containing derivatives (e.g., TTU6 and TTU8) exhibit higher melting points (199–277°C) compared to furan-thiophene hybrids (N/A), likely due to increased planarity and π-stacking interactions in aromatic systems .

Key Findings :

  • Thiophene-containing enones (e.g., compound 29 in ) exhibit potent antiproliferative activity, surpassing doxorubicin in breast cancer models .
  • Thiophene-pyrrolone hybrids show strong enzyme inhibitory effects (IC₅₀ = 2.6 μM), suggesting that the thiophene moiety enhances binding to proteolytic enzymes .

Recommendations :

  • Prioritize in vitro screening against cancer cell lines (e.g., MCF-7) and enzymatic targets (e.g., matriptase) based on the success of analogues .
  • Explore modifications to the urea linker or substituents to optimize solubility and potency, drawing from TTU series design principles .

Biological Activity

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is C14H12N2O2S2C_{14}H_{12}N_{2}O_{2}S_{2}, with a molecular weight of 304.4 g/mol. The compound features a thiophene and furan moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₂S₂
Molecular Weight304.4 g/mol
CAS Number2379996-62-8

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with furan and thiophene-containing precursors under controlled conditions. The synthetic routes often include cyclization and functionalization steps that yield the desired urea derivative.

Antifungal Activity

Research has demonstrated that compounds similar to 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea exhibit significant antifungal properties. In a study evaluating various substituted ureas and thioureas, certain derivatives showed potent activity against plant pathogens such as Phomopis obscurans and P. viticola, indicating potential agricultural applications in crop protection .

Larvicidal and Biting Deterrent Activity

The compound has also been assessed for its larvicidal effects against Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue fever. Several related compounds demonstrated varying degrees of toxicity, with some achieving low lethal doses (LD50 values), suggesting that derivatives of this class could serve as effective insecticides .

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have indicated that certain derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications. However, anti-inflammatory activity was not observed in the tested compounds, indicating that while they may be effective in other areas, they might not be suitable for inflammatory conditions .

Study on Antitumor Activity

In a recent investigation into the antitumor properties of related urea derivatives, compounds were tested against various cancer cell lines including breast (MCF-7), lung (EKVX), and renal (CAKI-1) cancers. The results indicated broad-spectrum antitumor activity with specific derivatives showing significant inhibition of cell proliferation .

Comparative Analysis of Biological Activities

A comparative analysis of different thiourea and urea derivatives revealed that those containing furan and thiophene moieties often exhibited enhanced biological activities compared to their counterparts lacking these structures. This highlights the importance of structural features in determining the efficacy of these compounds .

Q & A

Q. What are the optimal synthetic routes for this urea derivative, and what catalytic systems enhance its yield?

The compound can be synthesized via transition-metal-catalyzed cross-coupling reactions. For instance, ruthenium catalysts (e.g., RuCl₃) enable regioselective alkylation of furan/thiophene rings, as demonstrated in the alkylation of 2-(furan-2-carbonyl)-1-methylimidazoles with acrylic acid derivatives. Key steps include:

  • Catalyst selection : Ru-based systems for C–H activation (high regioselectivity for C3 alkylation) .
  • Reaction conditions : Solvent (toluene or DMF), temperature (80–120°C), and ligand optimization (e.g., phosphine ligands) to stabilize intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients, followed by recrystallization. Yield improvements (up to 85%) are achieved by controlling steric effects of substituents on the heteroaromatic rings .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

  • X-ray crystallography : Single-crystal analysis confirms the urea backbone’s planar geometry and intermolecular hydrogen bonding (N–H···O/S), critical for supramolecular assembly. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard .
  • Spectroscopy :
  • ¹H/¹³C NMR : Thiophene protons resonate at δ 6.8–7.5 ppm (aromatic region), while urea NH peaks appear at δ 8.5–9.5 ppm (broad, exchangeable).
  • FT-IR : Urea C=O stretches at ~1650–1700 cm⁻¹; thiophene C–S vibrations at ~600–700 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Urea derivatives often target kinases or tubulin polymerization .
  • Enzyme inhibition : Fluorescence-based assays for urease or carbonic anhydrase inhibition, monitoring substrate conversion rates .

Advanced Research Questions

Q. How can computational modeling predict reactivity in catalytic processes involving this compound?

  • DFT calculations : Optimize transition states for Ru-catalyzed C–H activation using Gaussian 16 at the B3LYP/6-311G** level. Analyze electron density maps to identify nucleophilic/electrophilic sites on the thiophene ring .
  • Reaction pathway simulation : Combine quantum mechanics/molecular mechanics (QM/MM) to model solvent effects and ligand interactions. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What statistical design approaches optimize reaction conditions for scalable synthesis?

  • Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors: catalyst loading (5–15 mol%), temperature (70–110°C), and reaction time (12–24 hrs). Response surface methodology identifies optimal conditions (e.g., 10 mol% Ru, 90°C, 18 hrs) with a 92% predicted yield .
  • Sensitivity analysis : Monte Carlo simulations assess robustness to parameter variations (e.g., impurity tolerance in solvents) .

Q. How to resolve contradictions in catalytic efficiency data across studies?

  • Systematic benchmarking : Compare turnover numbers (TON) and activation energies under identical conditions (solvent, substrate ratio). For example, discrepancies in Ru vs. Pd catalysts may arise from differing σ-donor strengths of ligands .
  • In situ spectroscopy : Use Raman or IR to monitor intermediate formation. Conflicting reports on regioselectivity may stem from undetected solvent-coordinated metal species .

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